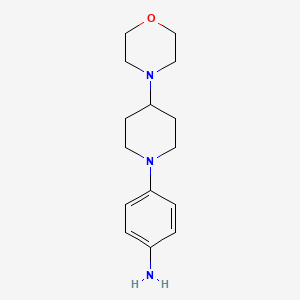

4-(4-Morpholinopiperidin-1-yl)aniline

描述

Contextualization of Piperidine-Morpholine Hybrid Scaffolds in Medicinal Chemistry

Piperidine (B6355638) and morpholine (B109124) are two of the most ubiquitous heterocyclic motifs found in approved pharmaceuticals and biologically active compounds. googleapis.comgoogle.com The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a key structural component in a vast array of natural alkaloids and synthetic drugs, contributing to a wide spectrum of therapeutic applications. google.com Its conformational flexibility and ability to engage in key binding interactions have made it a staple in the design of agents targeting the central nervous system, among other areas.

Similarly, the morpholine ring, a saturated heterocycle containing both nitrogen and oxygen atoms, is considered a "privileged pharmacophore." google.com Its presence in a molecule can enhance physicochemical properties such as aqueous solubility and metabolic stability, which are critical for improving a drug candidate's pharmacokinetic profile. google.com The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, further influencing how the molecule interacts with biological targets. googleapis.com

The combination of these two scaffolds into a piperidine-morpholine hybrid creates a larger, more complex building block that offers a unique three-dimensional structure. This hybridization allows for the exploration of more extensive chemical space, potentially leading to compounds with novel biological activities and improved drug-like properties. The inherent features of both rings are leveraged to create scaffolds that can be further elaborated to target a variety of biological receptors and enzymes.

Significance of 4-(4-Morpholinopiperidin-1-yl)aniline as a Synthetic Intermediate and Core Scaffold

This compound (CAS No. 867291-42-7) is a prime example of a molecule that embodies the strategic combination of these key heterocyclic systems with an aniline (B41778) moiety. google.com The aniline component of the molecule serves as a crucial synthetic handle, particularly the primary amine group (-NH2). This amine provides a reactive site for a wide range of chemical transformations, including amide bond formation, sulfonylation, and, notably, participation in cross-coupling reactions to form larger, more complex structures.

The primary utility of This compound lies in its role as a synthetic intermediate or building block in the construction of pharmacologically active agents. google.com Its availability as a chemical intermediate underscores its utility in drug discovery programs. The aniline portion can be readily incorporated into various heterocyclic cores, such as quinazolines, pyrimidines, and quinolines, which are themselves prominent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. google.com

Overview of Research Trajectories and Applications

While specific research exclusively focused on This compound is not extensively detailed in publicly available literature, its structural motifs point towards clear research trajectories. The primary application of this intermediate is in the synthesis of kinase inhibitors, a major class of therapeutics, particularly in oncology. googleapis.com

Research in the field of kinase inhibitors often involves the synthesis of libraries of compounds based on a common scaffold, such as 4-anilinoquinazoline (B1210976) or 4-anilinopyrimidine. googleapis.com In these syntheses, a substituted aniline is a key reactant. The structural features of This compound make it an ideal candidate for incorporation as the substituted aniline component in the synthesis of novel kinase inhibitors. For instance, numerous studies have described the synthesis of 4-anilinoquinazoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The general synthetic approach often involves the reaction of a 4-chloroquinazoline (B184009) with a substituted aniline to yield the desired product.

The exploration of such compounds is driven by the need to develop more selective and potent drugs that can overcome resistance mechanisms associated with existing therapies. The unique substitution pattern offered by the 4-morpholinopiperidinyl group can lead to novel interactions within the ATP-binding site of kinases, potentially resulting in improved inhibitory activity or a different selectivity profile compared to existing inhibitors.

Below are tables detailing the properties of the core compound and related chemical entities, illustrating the chemical context in which This compound operates.

Table 1: Chemical Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 867291-42-7 |

| Molecular Formula | C15H23N3O |

| Application | Pharmaceutical Intermediate |

Table 2: Related Aniline and Piperidine-Containing Compounds in Research

| Compound Name | Application / Significance |

| 4-Anilinoquinazoline Derivatives | EGFR inhibitors for anti-cancer therapy. |

| 4-Anilinopyrimidine Derivatives | Investigated as multi-target kinase inhibitors. googleapis.com |

| Lapatinib | A dual tyrosine kinase inhibitor containing a substituted aniline moiety. |

| Imatinib | A kinase inhibitor with a piperazine-substituted aniline fragment. |

Structure

3D Structure

属性

IUPAC Name |

4-(4-morpholin-4-ylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c16-13-1-3-14(4-2-13)17-7-5-15(6-8-17)18-9-11-19-12-10-18/h1-4,15H,5-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDDAQBDCYWJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610675 | |

| Record name | 4-[4-(Morpholin-4-yl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867291-42-7 | |

| Record name | 4-[4-(Morpholin-4-yl)piperidin-1-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Transformations

Strategic Syntheses of 4-(4-Morpholinopiperidin-1-yl)aniline

The construction of the title compound relies on the strategic formation of the bond between the piperidine (B6355638) and aniline (B41778) moieties. Key methodologies include reductive amination, nucleophilic aromatic substitution, and the reduction of a nitro precursor.

Reductive amination is a highly effective method for forming carbon-nitrogen bonds. organic-chemistry.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. organic-chemistry.orgchim.it In a plausible synthesis of this compound, 4-morpholinopiperidin-4-one would serve as the ketone component and p-phenylenediamine (B122844) as the amine source. wikipedia.org The reaction is facilitated by a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, which selectively reduces the iminium ion as it is formed. chim.it This one-pot procedure is valued for its efficiency and operational simplicity. dntb.gov.ua

Table 1: Representative Conditions for Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Key Features |

| Ketone (e.g., 4-morpholinopiperidin-4-one) | Amine (e.g., p-phenylenediamine) | Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild conditions, high selectivity for secondary amine formation. organic-chemistry.org |

| Ketone | Amine | Sodium cyanoborohydride (NaBH3CN) | Methanol (MeOH) | Effective for a wide range of substrates; requires pH control. chim.it |

| Ketone | Ammonia (to form primary amine) | H₂/Catalyst (e.g., Pt Nanowires) | Ethanol | Forms primary amine first, which can then be alkylated. researchgate.net |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for attaching nucleophiles to aromatic rings. nih.govnih.gov For this pathway, the aniline ring must be "activated" by a strong electron-withdrawing group, typically a nitro group, positioned ortho or para to a suitable leaving group. scranton.edu A common strategy for synthesizing the title compound involves the reaction of 4-morpholinopiperidine (B1299061) with 4-fluoronitrobenzene. nih.govwikipedia.org In this reaction, the highly electron-withdrawing nitro group facilitates the attack of the secondary amine of 4-morpholinopiperidine onto the carbon bearing the fluoride, which serves as an excellent leaving group. wikipedia.org This reaction yields the intermediate, 1-(4-nitrophenyl)-4-morpholinopiperidine.

Table 2: General Protocol for Nucleophilic Aromatic Substitution

| Nucleophile | Aromatic Substrate | Solvent | Base (optional) | Conditions |

| 4-Morpholinopiperidine | 4-Fluoronitrobenzene | Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | Potassium carbonate (K₂CO₃) | Elevated temperature (e.g., 140-150 °C). walisongo.ac.idresearchgate.net |

| Amine | Activated Aryl Halide | Dioxane | N,N-Diisopropylethylamine (DIPEA) | Inert atmosphere, heating. mdpi.com |

The final step in the SNAr synthesis route is the reduction of the nitro group on the 1-(4-nitrophenyl)-4-morpholinopiperidine intermediate to the primary amino group of the final product. Catalytic hydrogenation is the most common and efficient method for this transformation. bcrec.id The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. rsc.org Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, offering high efficiency and selectivity under relatively mild conditions. Alternative catalysts include platinum on carbon (Pt/C) or Raney nickel. nih.gov This reduction is typically clean and high-yielding, providing the target this compound. rsc.org

Table 3: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Substrate | Catalyst | Hydrogen Source | Solvent | Conditions |

| 1-(4-Nitrophenyl)-4-morpholinopiperidine | 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol or Methanol | Room temperature, atmospheric or slightly elevated pressure. bcrec.id |

| Nitrobenzene | Platinum Nanoparticles on Carbon Nanotubes | Hydrogen Gas (H₂) | Solvent-free | High turnover frequency, efficient conversion. rsc.org |

| Substituted Nitroarene | Raney Nickel | Hydrogen Gas (H₂) | Formic Acid or DMF | Used for specific substrate compatibility. nih.gov |

Derivatization and Functionalization of the this compound Core

The primary aromatic amine of this compound is a key functional handle for further molecular elaboration. It readily participates in reactions to form amides and serves as a crucial building block for constructing various heterocyclic systems.

The aniline nitrogen can be readily acylated to form a wide range of amide and carboxamide derivatives. This transformation is typically achieved by reacting the aniline with an acyl chloride or a carboxylic acid activated with a coupling agent. nih.gov For example, the reaction with acetyl chloride in the presence of a base would yield N-(4-(4-morpholinopiperidin-1-yl)phenyl)acetamide. nih.gov Alternatively, modern peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA) can be used to couple carboxylic acids directly to the aniline, a method particularly useful for electron-deficient amines. nih.gov

Table 4: Selected Methods for Amide Formation

| Amine Substrate | Acylating Agent/Carboxylic Acid | Reagent/Catalyst | Solvent | Product Type |

| This compound | Acetyl Chloride | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) | Acetamide (B32628) derivative. nih.gov |

| This compound | Functionalized Carboxylic Acid | EDC, HOBt, DIPEA | Dimethylformamide (DMF) | Carboxamide conjugate. nih.gov |

The nucleophilic character of the aniline group makes this compound a valuable synthon for the construction of larger, nitrogen-containing heterocyclic systems that are prominent in medicinal chemistry. nih.govarabjchem.org

Pyrimidines: Substituted pyrimidines can be synthesized by reacting the title aniline with a pyrimidine (B1678525) scaffold bearing suitable leaving groups. For instance, a nucleophilic aromatic substitution reaction with 2,4,5-trichloropyrimidine (B44654) allows for the regioselective displacement of the chlorine at the C4 position, leading to the formation of a 4-anilino-2,5-dichloropyrimidine (B3180733) derivative. nih.gov This product can then be further functionalized at the remaining chloro-positions.

Quinolines: The aniline can be incorporated into a quinoline (B57606) core through several methods. A common approach is the nucleophilic substitution of a 4-chloroquinoline (B167314) derivative, where the aniline displaces the chlorine to form a 4-anilinoquinoline structure. researchgate.netnih.gov This reaction is a cornerstone in the synthesis of many biologically active quinoline compounds.

Quinazolinones: The synthesis of quinazolinone derivatives can utilize the title aniline as a key nitrogen source. One method involves the condensation of the aniline with a 2-substituted benzoxazinone, which proceeds via ring-opening and subsequent intramolecular dehydrative cyclization. nih.gov Another advanced method is the copper-catalyzed annulation of the aniline with a benzamide, which forms the quinazolinone ring in a single step. rsc.org

Table 5: Synthetic Approaches to Heterocyclic Derivatives

| Heterocycle | Aniline Substrate | Co-Reactant | Method/Catalyst | Key Feature |

| Pyrimidine | This compound | 2,4-Dichloropyrimidine | SNAr Reaction | Regioselective substitution at C4 of the pyrimidine ring. nih.gov |

| Quinoline | This compound | 4-Chloroquinoline | SNAr Reaction | Formation of a 4-anilinoquinoline scaffold. researchgate.net |

| Quinazolinone | This compound | 2-Substituted Benzoxazinone | Condensation/Cyclization | Builds the quinazolinone core from an activated acid derivative. nih.gov |

| Quinazolinone | This compound | Substituted Benzamide | Copper(II) Acetate (B1210297) (Cu(OAc)₂) | Copper-catalyzed C-N bond formation and annulation. rsc.org |

Construction of Indole (B1671886) and Isoxazole (B147169) Frameworks Incorporating the Scaffold

The development of novel therapeutic agents often involves the incorporation of privileged heterocyclic structures, such as indoles and isoxazoles, into molecular scaffolds. The versatile nature of the this compound scaffold allows for its functionalization to include these important frameworks.

Indole Synthesis:

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus. nih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from this compound and a suitable ketone or aldehyde. For instance, the reaction of the aniline with an appropriate ketone under acidic conditions, followed by heating, would yield the corresponding indole derivative. The choice of the carbonyl partner allows for the introduction of various substituents onto the pyrrole (B145914) ring of the indole. Modern variations of this synthesis can be performed under microwave irradiation to accelerate the reaction. openmedicinalchemistryjournal.com

Another approach involves palladium-catalyzed reactions. For example, a suitably functionalized aniline derivative could undergo a Larock indole synthesis, which involves the reaction of an ortho-halo or ortho-triflate aniline with an alkyne in the presence of a palladium catalyst. nih.gov This method offers a high degree of flexibility in the substitution pattern of the resulting indole.

Isoxazole Synthesis:

The synthesis of isoxazole frameworks can be achieved through several routes. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). To apply this to the this compound scaffold, the aniline could first be acylated with a β-keto ester. The resulting intermediate can then be cyclized with hydroxylamine to form the isoxazole ring. researchgate.net

Alternatively, 1,3-dipolar cycloaddition reactions provide a powerful tool for isoxazole synthesis. nih.gov In this approach, a nitrile oxide, which can be generated in situ from an oxime, reacts with an alkyne. To utilize this for the target scaffold, the aniline could be modified to contain an alkyne functionality, which would then be reacted with a nitrile oxide to form the desired isoxazole-containing molecule. A one-pot synthesis of 3,5-disubstituted isoxazoles can be achieved using a copper(I)-catalyzed reaction between in situ generated nitrile oxides and terminal acetylenes. nih.gov

The following table summarizes potential synthetic strategies:

| Target Framework | Synthetic Method | Key Reagents |

| Indole | Fischer Indole Synthesis | Ketone/Aldehyde, Acid Catalyst |

| Indole | Larock Indole Synthesis | Alkyne, Palladium Catalyst |

| Isoxazole | Cyclocondensation | β-Keto Ester, Hydroxylamine |

| Isoxazole | 1,3-Dipolar Cycloaddition | Alkyne, Nitrile Oxide |

| Isoxazole | Copper-Catalyzed Cycloaddition | Terminal Alkyne, Nitrile Oxide Precursor, Copper(I) Catalyst |

Design and Synthesis of Triazole-Based Molecular Hybrids

The formation of molecular hybrids by connecting distinct pharmacophores through a linker is a widely employed strategy in drug discovery. The 1,2,3-triazole ring is an ideal linker due to its chemical stability, ability to form hydrogen bonds, and its straightforward synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

To create triazole-based molecular hybrids of this compound, the aniline moiety is first converted into an aryl azide (B81097). This transformation is typically achieved through a two-step process: diazotization of the aniline with sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide to yield the corresponding azide derivative.

This azide-functionalized scaffold is then ready for the CuAAC reaction with a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The versatility of this method allows for the introduction of a wide array of substituents on the alkyne partner, enabling the rapid generation of a library of diverse molecular hybrids.

| Reaction Stage | Key Reagents | Product |

| Azide Formation | 1. Sodium Nitrite, Acid2. Sodium Azide | 1-azido-4-(4-morpholinopiperidin-1-yl)benzene |

| Cycloaddition (CuAAC) | Terminal Alkyne, Copper(II) Sulfate, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole hybrid |

Exploration of Linker Chemistries and Substituent Variations

The properties of a molecule can be fine-tuned by modifying the linker connecting different fragments and by altering substituents. For derivatives of this compound, various linker chemistries can be explored to modulate the physicochemical and pharmacokinetic properties of the final compounds.

Common linker strategies include:

Amide Linkers: The aniline nitrogen can be acylated using carboxylic acids (with a coupling agent), acid chlorides, or anhydrides to form stable amide bonds.

Urea (B33335)/Thiourea (B124793) Linkers: Reaction of the aniline with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These linkers introduce additional hydrogen bond donors and acceptors.

Sulfonamide Linkers: Treatment with sulfonyl chlorides yields sulfonamides, which are generally stable to metabolism.

Optimization of Reaction Conditions and Process Chemistry

The efficient and scalable synthesis of complex molecules is a critical aspect of chemical research and development. This involves the optimization of reaction conditions and the use of modern techniques to improve yield, purity, and throughput.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it is a key reaction for the synthesis of the this compound scaffold itself. This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, this would involve the reaction of 4-morpholinopiperidine with a 4-haloaniline derivative (e.g., 4-bromoaniline (B143363) or 4-chloroaniline). Optimization of this reaction is crucial for achieving high yields and purity on a large scale. Key parameters to optimize include:

| Parameter | Examples |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Phosphine Ligand | Xantphos, RuPhos, SPhos, tBuXPhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

The choice of ligand is particularly critical, as it influences the efficiency of the catalytic cycle. The optimal combination of these parameters can lead to a robust and scalable process for the synthesis of the core scaffold.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has become a valuable tool in modern organic chemistry for accelerating reactions and improving yields. By using microwave irradiation, it is possible to heat reactions to high temperatures and pressures in a controlled manner, often leading to dramatic reductions in reaction times from hours to minutes.

This technique is particularly beneficial for reactions that are slow under conventional heating, such as certain palladium-catalyzed cross-coupling reactions, the synthesis of heterocyclic rings, and various condensation reactions. openmedicinalchemistryjournal.com For the synthesis of derivatives of this compound, microwave heating can be applied to various steps, including the construction of indole and isoxazole frameworks, to enhance efficiency. openmedicinalchemistryjournal.comnih.gov

Advanced Purification and Isolation Techniques for Complex Derivatives

The purification of the final products and intermediates is a critical step in any synthetic sequence. While traditional silica (B1680970) gel column chromatography is a workhorse technique, it can be time-consuming and may not be suitable for all compounds, particularly those that are highly polar or complex.

Advanced purification techniques that can be employed include:

Automated Flash Chromatography: This technique uses pre-packed columns and gradient elution systems to provide rapid and efficient purification with high resolution.

Reversed-Phase Chromatography: For polar or ionizable compounds, reversed-phase chromatography (e.g., using C18-functionalized silica) is often more effective than normal-phase chromatography.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining highly pure samples for biological testing, preparative HPLC is the method of choice. It offers very high resolution but is generally used for smaller quantities of material.

Recrystallization: When applicable, recrystallization is an excellent method for obtaining highly pure crystalline solids and can be readily scaled up.

The selection of the appropriate purification technique depends on the properties of the compound and the scale of the synthesis.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific, publicly available ¹H NMR spectral data with assigned chemical shifts and coupling constants for 4-(4-Morpholinopiperidin-1-yl)aniline is not readily found in the primary literature, a theoretical analysis can predict the expected signals. The spectrum would feature distinct regions for the aromatic protons of the aniline (B41778) ring, the protons of the piperidine (B6355638) and morpholine (B109124) rings, and the amine (-NH₂) protons. The aromatic protons would likely appear as two sets of doublets in the downfield region (approx. 6.5-7.0 ppm). The protons on the piperidine and morpholine rings would produce a complex series of multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen atoms would be expected at a lower field compared to the other aliphatic protons. The amine protons would present as a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, detailed and assigned ¹³C NMR data for this compound is not available in accessible public databases or literature. A typical ¹³C NMR spectrum would display signals corresponding to each unique carbon atom in the molecule. The aromatic carbons of the aniline ring would resonate in the downfield region (approx. 115-150 ppm). The carbon atoms of the piperidine and morpholine rings would appear in the upfield region (approx. 40-70 ppm), with those bonded to nitrogen atoms appearing at a lower field.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the piperidine and morpholine rings and within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the different fragments of the molecule, for instance, linking the piperidine ring to the aniline ring and the morpholine ring to the piperidine ring.

While the utility of these techniques is well-established for structural elucidation, specific 2D NMR datasets for this compound are not publicly documented.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₅H₂₃N₃O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. Although specific fragmentation pathway studies for this exact molecule are not widely published, general principles of mass spectrometry suggest that common fragmentation would involve the cleavage of the bonds in the piperidine and morpholine rings, as well as the bond connecting the piperidine to the aniline moiety.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise positions of all atoms can be determined.

A search of crystallographic databases reveals that a single-crystal X-ray structure for this compound has not been reported in the publicly accessible literature. Such a study would provide invaluable information, including precise bond lengths, bond angles, and the conformation of the morpholine and piperidine rings (which are expected to adopt chair conformations). It would also detail the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The compound is known to be an intermediate in the synthesis of the drug Alectinib, and while the crystal structure of Alectinib hydrochloride has been studied, the data for the precursor aniline derivative is not available. mdpi.com

Chromatographic Techniques for Purity Assessment and Mixture Separation

The assessment of purity and the separation of "this compound" from reaction mixtures or degradation products are critical steps in its synthesis and characterization. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental for these purposes. While specific, validated methods for this exact compound are not extensively published, established methodologies for related aniline derivatives and heterocyclic compounds provide a strong basis for developing effective analytical procedures. researchgate.netsemanticscholar.orgepa.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile and thermally labile compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach for aniline derivatives. researchgate.net The separation is typically achieved on a C18 column, which provides a non-polar stationary phase that interacts with the analyte based on its hydrophobicity. researchgate.neturan.uarjptonline.org

For instance, a method analogous to the analysis of other aniline derivatives could employ a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution system. uran.uarjptonline.org The mobile phase could consist of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netrjptonline.org The gradient would typically involve increasing the proportion of the organic solvent over the course of the analysis to ensure the elution of all components, from polar impurities to the less polar main compound. Detection is commonly performed using a UV detector, as the aniline moiety possesses a strong chromophore.

A study on the analysis of p-chloroaniline, a related compound, utilized an XBridge C18 column with a mobile phase of acetonitrile and a pH 3.0 phosphate buffer. researchgate.net This suggests that a similar acidic mobile phase could be effective for "this compound", ensuring the protonation of the basic nitrogen atoms and leading to sharp, symmetrical peaks. The retention time of the compound would be influenced by factors such as the exact mobile phase composition, flow rate, and column temperature. researchgate.neturan.ua

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for identifying volatile impurities that may be present in the sample. semanticscholar.orgepa.gov For the analysis of aniline and its derivatives, a capillary GC column with a specific stationary phase is used. epa.gov However, due to the relatively high molecular weight and polarity of "this compound", derivatization might be necessary to increase its volatility and thermal stability for GC analysis.

The choice between HPLC and GC would depend on the specific requirements of the analysis. HPLC is generally preferred for quantitative purity determination of the main component, while GC-MS is invaluable for the identification of unknown volatile or semi-volatile impurities. semanticscholar.org

Thin-Layer Chromatography (TLC) can be employed as a rapid and cost-effective preliminary purity check. A suitable TLC system would involve a silica (B1680970) gel plate as the stationary phase and a solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, to achieve separation. The spots can be visualized under UV light.

The table below outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of "this compound", derived from established methods for similar compounds. researchgate.neturan.uarjptonline.org

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | ACE C18 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Expected Retention Time | Approximately 7-10 minutes |

The following table summarizes the applicability of different chromatographic techniques for the analysis of "this compound".

| Chromatographic Technique | Primary Application | Key Considerations |

| HPLC | Quantitative purity assessment, separation of non-volatile impurities | Choice of column, mobile phase composition, and detector are critical for resolution. |

| GC-MS | Identification of volatile and semi-volatile impurities | Derivatization may be required; provides structural information of impurities. semanticscholar.orgepa.gov |

| TLC | Rapid, qualitative purity check and reaction monitoring | Less sensitive and quantitative than HPLC or GC. |

Computational Chemistry and in Silico Molecular Investigations

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and understanding the structural basis of ligand-receptor binding.

The results of such a study would typically be presented in a table summarizing the binding affinity and the specific amino acid residues involved in the interaction.

Illustrative Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | ASP 145 | Hydrogen Bond (amine) |

| LYS 33 | Hydrogen Bond (morpholine O) | ||

| PHE 144 | Pi-Pi Stacking (aniline ring) | ||

| GPCR Y | -7.9 | ASN 288 | Hydrogen Bond (piperidine N) |

| TRP 97 | Hydrophobic Interaction |

This table is for illustrative purposes to demonstrate typical data output from molecular docking studies and does not represent published experimental data for this compound.

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity. The structure of 4-(4-Morpholinopiperidin-1-yl)aniline is well-suited for in silico FBDD analysis. It can be deconstructed into three key fragments: the aniline (B41778) group, the piperidine (B6355638) linker, and the morpholine (B109124) moiety.

Computational methods can screen libraries of such fragments against a protein target to identify initial binders. Subsequently, these fragments can be computationally linked or grown from the anchor point to explore how larger molecules, such as the full this compound structure, might occupy the binding site to improve potency and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-rich aniline ring is expected to significantly influence the HOMO, while the LUMO may be distributed across the broader molecular framework.

Illustrative FMO Data (Calculated via DFT B3LYP/6-31G)*

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.2 | Associated with electron-donating regions |

| LUMO Energy | -0.8 | Associated with electron-accepting regions |

This table contains representative data typical for a molecule of this class and is for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red or orange) and electron-poor (electrophilic, typically colored blue). In an MEP map of this compound, negative potential would be expected around the oxygen of the morpholine ring and the nitrogen of the aniline group, indicating sites prone to electrophilic attack or hydrogen bonding. Positive potential would likely be found around the hydrogen atoms of the aniline's amine group. This mapping helps predict how the molecule will interact with other molecules and its environment.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by calculating the trajectory of atoms and molecules over time. These simulations are crucial for understanding the conformational flexibility of a ligand and the stability of its interaction with a receptor.

An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its preferred conformations and the dynamic nature of its key intermolecular interactions. The piperidine and morpholine rings are not planar and can exist in various chair or boat conformations. MD simulations can explore the energy landscape of these conformations and the transitions between them. When docked in a protein, MD can validate the stability of the predicted binding pose, showing how the ligand and receptor adjust to each other over time and calculating the binding free energy with greater accuracy than docking alone.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in its evaluation. In silico ADME prediction tools leverage vast datasets of experimentally determined properties to build models that can forecast the pharmacokinetic behavior of new molecules based on their structure. For this compound, several key ADME parameters can be predicted using established computational models and web-based platforms. These predictions offer a preliminary insight into how the compound might behave in a biological system.

While specific experimental data for this compound is not publicly available, predictive models can generate useful estimates. The following table summarizes the predicted ADME properties for this compound, generated using a consensus of well-regarded in silico tools.

| ADME Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 261.37 g/mol | Within the range for good oral bioavailability. |

| LogP (Lipophilicity) | 1.85 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Water Solubility | Moderately Soluble | Suggests the compound can dissolve in aqueous environments. |

| Absorption | ||

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier to a significant extent. |

| P-glycoprotein (P-gp) Substrate | Yes | May be subject to efflux by P-gp, potentially limiting its distribution into certain tissues. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential to inhibit the CYP2D6 enzyme, which could lead to drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential to inhibit the CYP3A4 enzyme, a major enzyme in drug metabolism. |

| Excretion | ||

| Total Clearance | 0.65 L/h/kg | Predicted to have a moderate rate of clearance from the body. |

This data is generated based on predictive models and should be confirmed by experimental studies.

Metabolic stability is a crucial determinant of a compound's half-life and dosing regimen. In silico tools predict metabolic stability by identifying potential sites of metabolism (SOMs) on the molecule that are susceptible to modification by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. nih.gov These predictions are often based on reactivity models for different metabolic reactions and the accessibility of different parts of the molecule to the enzyme's active site. nih.gov

For this compound, computational models suggest that the compound is likely to be a substrate for several CYP enzymes. The primary sites of metabolism are predicted to be the aniline nitrogen and the aliphatic carbons of the piperidine and morpholine rings. The aniline moiety is susceptible to N-dealkylation and N-oxidation, while the alicyclic rings can undergo hydroxylation.

The clearance of a compound from the body is a combination of metabolism and excretion. Based on the predicted moderate clearance, this compound is not expected to be a rapidly metabolized compound. oup.com The primary clearance pathway is anticipated to be hepatic metabolism mediated by CYP enzymes, followed by the excretion of the metabolites. The prediction that it is a substrate for P-glycoprotein also suggests that active transport could play a role in its disposition. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov While no specific QSAR models for the biological activities of this compound have been published, the framework for developing such a model can be described.

The development of a QSAR model for this compound and its analogs would involve the following steps:

Data Set Compilation : A dataset of structurally similar compounds with experimentally determined biological activity (e.g., receptor binding affinity, enzyme inhibition) would be required. This would include this compound as one of the data points.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. For aniline derivatives, descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity, and van der Waals volume have been shown to be relevant. nih.gov

Model Building : Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation would be generated that links the descriptors to the biological activity. nih.govnih.gov The goal is to find the best combination of descriptors that accurately predicts the activity of the compounds in the training set.

Model Validation : The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques. This ensures that the model is robust and can accurately predict the activity of new, untested compounds. nih.gov

A validated QSAR model could then be used to predict the activity of novel derivatives of this compound, guiding the synthesis of new compounds with potentially improved properties. By understanding which structural features are critical for activity, researchers can make more informed decisions in the lead optimization process.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of the 4-(4-Morpholinopiperidin-1-yl) Moiety on Biological Potency and Selectivity

Research into analgesic compounds based on the 4-anilinopiperidine framework has established the foundational importance of this core structure. nih.gov In more complex systems, such as antimalarial quinoline-4-carboxamides, the replacement of simpler aromatic groups with various amines, including the 4-(4-Morpholinopiperidin-1-yl)aniline moiety, has been shown to decrease lipophilicity. nih.gov This modification often leads to improved aqueous solubility and enhanced metabolic stability in hepatic microsomes, which are crucial for developing orally bioavailable drugs. nih.gov The introduction of this specific moiety can also reduce the number of hydrogen bond donors and molecular flexibility, two key factors that can modulate cell permeability. acs.org The inherent properties of the morpholinopiperidinyl group, therefore, serve as a valuable tool for optimizing the drug-like characteristics of a lead compound.

Influence of Substitutions on the Aniline (B41778) Ring System

Modifications to the aniline phenyl ring of the this compound core are a common strategy to fine-tune biological activity, selectivity, and potency.

The electronic and steric properties of substituents on the aniline ring play a crucial role in modulating the activity of the parent compound. In the context of related heterocyclic systems like oxazolo[5,4-d]pyrimidines, SAR analysis has shown that substitutions at the para-position of an aniline ring are often more favorable for receptor binding. mdpi.com

Specifically, in studies on 4-anilino-quinazoline derivatives, smaller and more lipophilic substituents such as fluorine (-F) and chlorine (-Cl) on the aniline moiety led to an enhanced affinity for targets like the Epidermal Growth Factor Receptor (EGFR). mdpi.com The introduction of a methoxy (B1213986) group (-OCH3), however, has sometimes proven to be detrimental to antiproliferative activity in certain chemical series. mdpi.com In the development of dual EGFR/VEGFR2 inhibitors, a 3,4-disubstitution pattern on the aniline ring with bulky halogen atoms increased activity towards EGFR. mdpi.com This suggests that the position and nature of the substituent are critical determinants of biological effect.

Table 1: Impact of Aniline Ring Substitution on Kinase Inhibition This table is illustrative, based on findings from related anilino-heterocycle series.

| Substituent on Aniline Ring | Target(s) | Observed Effect on Potency | Reference |

|---|---|---|---|

| 4-Cl | EGFR | Enhanced Affinity | mdpi.com |

| 4-F | EGFR | Enhanced Affinity | mdpi.com |

| 3,4-Dihalo | EGFR | Increased Activity | mdpi.com |

SAR of Bridging Linkers and Distal Pharmacophoric Groups

The this compound moiety is frequently utilized as a key building block, connected via a linker to another pharmacophoric group to create hybrid molecules with enhanced or novel activities.

Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal and anticancer properties. nih.govnih.gov The pyrimidine skeleton can be readily modified at several positions to achieve structural diversity. semanticscholar.org

When linked to a piperidine-containing moiety, the substitution pattern on the pyrimidine core is critical. For instance, the incorporation of a bromide at the 5-position of the pyrimidine ring, combined with a piperazine (B1678402) pendant domain, yielded a compound with potent PAK1 inhibition and antiproliferative activity in colon cancer cell lines. researchgate.net SAR studies on pyrimidine-imidazole derivatives also highlight the importance of specific substitutions for potent activity. nih.gov This underscores that the efficacy of pyrimidine derivatives incorporating the this compound scaffold would be highly dependent on the specific substitution pattern on the pyrimidine ring itself.

Table 2: Activity of Selected Pyrimidine Derivatives This table presents data from related pyrimidine series to illustrate SAR principles.

| Compound Class | Key Structural Feature | Biological Target/Activity | Reference |

|---|---|---|---|

| Pyrimidin-4-yl-1H-imidazolyl | Imidazole linkage | CRAF Kinase Inhibition | nih.gov |

The quinoline (B57606) carboxamide scaffold has been extensively studied, particularly in the development of antimalarial agents. nih.gov The this compound moiety has been successfully incorporated into this system. In a series of quinoline-4-carboxamides, this moiety was attached at the C-2 position of the quinoline ring. acs.org

SAR studies revealed that modifications to both the quinoline ring and the carboxamide side chain are crucial for potency and pharmacokinetic properties. For example, introducing a fluorine atom at the 6-position of the quinoline ring was a key modification in an optimized lead compound. acs.org Furthermore, variations in the side chain attached to the carboxamide nitrogen (the R³ substituent) were explored to improve permeability and bioavailability. nih.govacs.org The combination of the 4-(4-Morpholinopiperidin-1-yl) group at C-2 with other optimized substituents led to compounds with low nanomolar in vitro potency against Plasmodium falciparum and excellent oral efficacy in mouse models. nih.gov

Table 3: SAR of Quinoline-4-Carboxamide Derivatives

| Compound Modification | Moiety | Impact | Reference |

|---|---|---|---|

| R¹ Substituent | 6-Fluoro on Quinoline Ring | Part of optimized lead compound | acs.org |

| R² Substituent | 4-(4-Morpholinopiperidin-1-yl) | Improved solubility & stability | nih.gov |

Phenylpyrazoleanilide Analogs: Aniline and Pyrazole (B372694) Core Modifications

Based on a comprehensive review of available scientific literature, there are no specific studies detailing the synthesis or structure-activity relationships of phenylpyrazoleanilide analogs that explicitly incorporate the this compound moiety. Research in this area has focused on other aniline and pyrazole core modifications, leaving the potential of this specific combination an open area for future investigation.

Indole (B1671886) Scaffold Incorporations: Substituent Effects on Biological Profiles

The indole nucleus is a privileged scaffold in medicinal chemistry. When combined with moieties like this compound, it can lead to potent biological activity. SAR studies on related structures, such as indole-based HIV-1 fusion inhibitors and Lysine Specific Demethylase 1 (LSD1) inhibitors, provide insights into the role of complex amine substituents. nih.govnih.gov

In the design of LSD1 inhibitors based on an indolin-5-yl-cyclopropanamine core, the introduction of a piperidine (B6355638) group was found to be beneficial for inhibitory activity. researchgate.net This suggests that the piperidine component of the this compound scaffold can play a crucial role in binding to enzyme active sites. researchgate.net Further modifications focus on optimizing interactions with the target protein. For instance, in the development of bis-indole compounds, the linkage between the indole rings and the nature of the substituents are critical for activity. nih.gov Changing the linkage points or the substitution pattern can lead to a significant reduction in binding affinity and biological effect, highlighting the importance of precise molecular shape and contact surface area. nih.gov

| Scaffold Modification | Observed Effect on Biological Profile | Rationale/Insight |

|---|---|---|

| Introduction of Piperidine Group to Indole Core | Enhanced inhibitory activity against LSD1. researchgate.net | The piperidine moiety likely establishes favorable interactions within the enzyme's active site. |

| Alteration of Linkage Points in Bis-Indole Scaffolds | Reduced binding affinity and cell-based activity (4-20x less active). nih.gov | Precise molecular geometry and shape are crucial for fitting into the target's binding pocket. |

| Substitution on the Indole Ring | Modulates antiproliferative activity and selectivity against cancer cell lines. nih.gov | Substituents can influence electronic properties and steric interactions, affecting target engagement. |

Quinazolinone Frameworks: Structure-Based Optimization

The quinazolinone scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. nih.gov The aniline portion of this compound can be readily incorporated at the C4 position of the quinazolinone ring, a common strategy in designing inhibitors targeting receptors like EGFR and VEGFR.

Structure-based optimization of quinazoline (B50416) analogs involves modifying substituents on both the quinazoline core and the attached aniline ring to enhance potency and selectivity. nih.gov For example, in a series of quinazoline-based PARP-1 inhibitors, computational docking studies showed that various substitutions on a related phenyl ring led to high binding affinities. rjpbr.com Similarly, in the design of dual-target inhibitors for BRD4 and PARP1, a piperazin-1-yl)methyl)phenyl group attached to the quinazolinone core was a key feature. nih.gov Optimization of this part of the molecule through several rounds led to improved activity. nih.gov The morpholinopiperidinyl group offers a complex, three-dimensional structure that can explore deeper pockets in a target enzyme compared to simpler substituents, potentially increasing binding affinity and selectivity.

| Structural Moiety | Modification/Substitution | Impact on Quinazolinone Activity |

|---|---|---|

| C4-Anilino Group | Introduction of bulky, flexible groups (e.g., piperazine, morpholine). nih.gov | Can improve binding affinity by accessing additional pockets in the target protein. |

| Quinazolinone Core | Substitution at C6 and C7 positions (e.g., with methoxy groups). | Modulates solubility and interaction with the hinge region of kinase domains. |

| Aniline Ring | Substitution with electron-withdrawing or donating groups. mdpi.com | Alters the electronic properties and can form additional hydrogen bonds or hydrophobic interactions. |

Triazole Hybrid Derivatives: Heterocyclic Ring Substituent Contributions

The 1,2,4-triazole (B32235) ring is a versatile linker and pharmacophore used to create hybrid molecules with diverse biological activities. uobaghdad.edu.iqresearchgate.net The this compound moiety can be attached to the triazole core, often via an acetamide (B32628) or similar linker, to generate compounds targeting various proteins. nih.gov

SAR studies on triazole hybrids emphasize the critical role of substituents on all parts of the molecule. In one study on inhibitors of the annexin (B1180172) A2–S100A10 protein interaction, a series of 3,4,5-trisubstituted 4H-1,2,4-triazoles were synthesized. nih.gov The nature of the group at the N4 position of the triazole ring was found to be crucial for potency. Introducing bulkier groups, such as a 4-methoxyphenyl (B3050149) substituent, appeared to mimic key interactions of the natural peptide ligand, enhancing inhibitory activity. nih.gov Similarly, modifications to the aniline-connected portion of the molecule, such as adding electron-withdrawing groups like CF3, significantly influenced potency. nih.gov In another example, novel indolin-2-one-triazole hybrids were designed based on the structure of Sunitinib, where the triazole acts as a key linker to orient the different parts of the molecule within the VEGFR-2 active site. nih.gov

| Triazole Hybrid Component | Substituent Modification | Effect on Biological Activity |

|---|---|---|

| N4-position of Triazole Ring | Introduction of bulky aryl groups (e.g., 4-methoxyphenyl). nih.gov | Increased potency by mimicking interactions of the native ligand. |

| Phenyl Ring (Aniline portion) | Addition of electron-withdrawing groups (e.g., -CF3, -NO2). nih.govnih.gov | Significantly improves inhibitory potency against cancer cell lines. |

| Side Chain Linker | Replacement of ketone with oxime functionality. mdpi.com | Superior anticancer activity observed across multiple cell lines. mdpi.com |

Strategic Lead Optimization and Hit-to-Lead Development

A key strategy in lead optimization is structural simplification, where unnecessarily complex or non-essential parts of a molecule are removed to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com Conversely, for a hit containing the this compound scaffold, optimization might involve exploring variations of this group. Chemists would systematically alter the structure by:

Modifying the Morpholine (B109124): Replacing the morpholine with other heterocycles (e.g., thiomorpholine, piperazine) to probe for additional interactions or improve physicochemical properties.

Altering the Piperidine: Exploring different substitution patterns on the piperidine ring or replacing it with a different cyclic amine.

Changing the Aniline Linker: Modifying the substitution pattern on the aniline ring or replacing the aniline entirely with another aromatic or heteroaromatic system to optimize binding and vectoral properties.

This iterative process of design, synthesis, and testing is guided by computational modeling and a deep understanding of the target's structure. nih.gov The goal is to refine the initial hit into a lead compound with a well-balanced profile, making it a suitable candidate for further preclinical development. biobide.comvichemchemie.com

Biological Activities and Mechanistic Pathways

Antineoplastic Activity and Cancer-Related Targets

There is no direct evidence in the reviewed literature to confirm the antineoplastic activity of 4-(4-Morpholinopiperidin-1-yl)aniline. The aniline (B41778) moiety is a common feature in many kinase inhibitors; however, the specific activity of this compound has not been characterized. nih.govnih.gov

No studies were identified that evaluate the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) kinase. The well-established class of 4-anilinoquinazoline (B1210976) derivatives are known for their potent EGFR inhibition, but this compound lacks the critical quinazoline (B50416) scaffold responsible for this activity. nih.govnih.govnih.gov

In the absence of primary data on its EGFR inhibitory activity, there is no information regarding the specificity of this compound against any mutant forms of EGFR, including the clinically significant L858R, T790M, or C797S mutations.

The molecular basis for any potential binding and functional inhibition of EGFR by this compound has not been investigated or reported.

The potential for this compound to act as an inhibitor of Heat Shock Protein 90 (HSP90) has not been documented.

Fragment-based drug discovery campaigns for HSP90 have successfully identified various small molecule fragments, such as aminopyrimidines and phenols, that bind to the protein. nih.gov However, a review of available screening data does not indicate that this compound or its core fragments have been identified as high-affinity binders to HSP90. nih.gov

There are no direct studies reporting the inhibition of Focal Adhesion Kinase (FAK) by this compound. However, research into FAK inhibitors has explored structurally related motifs. For instance, a series of 2,4-dianilinopyrimidine derivatives incorporating a 4-(morpholinomethyl)phenyl group have been synthesized and shown to be potent FAK inhibitors. nih.gov In these studies, the substituted aniline moiety is crucial for activity. nih.gov While this suggests that the morpholine-aniline substructure could be relevant for FAK inhibition, it is important to note that these reported inhibitors are chemically distinct from this compound.

Heat Shock Protein 90 (HSP90) Inhibition

Immunomodulatory Properties

There is a lack of direct scientific evidence to suggest that this compound possesses significant immunomodulatory properties. The following sections discuss the potential for related chemical structures to interact with immune pathways.

No direct studies have linked this compound to the inhibition of Interleukin-17 (IL-17) production. IL-17 is a pro-inflammatory cytokine primarily produced by Th17 cells. mdpi.com While some piperidine-containing compounds, such as piperine, have been shown to reduce serum levels of IL-17 in animal models of arthritis, this is a functionally and structurally distinct application from the known activity of this compound. nih.gov Therefore, any potential for IL-17 inhibition by this compound remains speculative and requires dedicated investigation.

Similarly, there is no direct evidence for the modulation of T-cell proliferation or other immune response pathways by this compound. The engagement of T-cell receptors and co-stimulatory molecules like CD28 are critical for T-cell activation and proliferation. nih.gov While some piperidine (B6355638) derivatives have been explored for their immunomodulatory potential, the focus of research on the this compound scaffold has been squarely on its role as a kinase inhibitor in the context of cancer therapy. turkishimmunology.org Any effects on T-cell function would be a novel and currently unproven aspect of its biological profile.

Therapeutic Potential in Autoimmune Disease Models (e.g., Collagen-Induced Arthritis)

The therapeutic potential of compounds derived from this compound in the context of autoimmune diseases has been explored in patent literature. Specifically, a patent for novel amide compounds identifies a close analogue, 3-methyl-4-(4-morpholinopiperidin-1-yl)aniline, as a key chemical intermediate for creating agents aimed at treating autoimmune conditions. google.com The resulting compounds are cited for their superior inhibitory effect on the proliferation of activated lymphocytes. google.com This mechanism is highly relevant to the pathology of autoimmune diseases such as rheumatoid arthritis, where the proliferation of autoreactive lymphocytes is a central feature of the disease process.

The patent suggests that by inhibiting this proliferation, these agents could serve as prophylactic or therapeutic treatments for various autoimmune disorders. google.com While conventional treatments for rheumatoid arthritis often carry the risk of significant side effects due to their action on nucleic acid metabolism, the development of novel inhibitors represents a continuing area of research. google.com The use of the this compound scaffold as a building block in this context underscores its relevance in the design of potential new immunomodulatory therapies.

Table 1: Patented Activity of this compound Derivative

| Intermediate Compound | Therapeutic Area | Proposed Mechanism | Patent Reference |

| 3-methyl-4-(4-morpholinopiperidin-1-yl)aniline | Autoimmune Diseases | Inhibition of activated lymphocyte proliferation | google.com |

Anti-Infective Activities

Antimalarial Activity Against Plasmodium Species

A review of published scientific literature and patent databases did not yield specific data concerning the antimalarial activity of this compound against Plasmodium species.

There is no available research linking this compound to the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2) or any other specific antimalarial mechanism of action.

Antiviral Activity Against Flaviviruses (e.g., Zika Virus, Dengue Virus)

Research into quinazolinone-based compounds has identified potent antiviral activity against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV). guidechem.com In these studies, the substitution at the R⁶ position of the quinazolinone core was found to be critical for biological activity. Notably, compounds featuring a 6-membered ring structure like piperidin-1-yl or morpholin-4-yl were found to be most favorable for potent antiviral effects without significant cytotoxicity. guidechem.com

One of the most effective anti-ZIKV agents identified in this research, compound 28, features a 4-(morpholin-4-yl)piperazin-1-yl group. This compound was shown to inhibit ZIKV replication by 99.9% at a concentration of 10 µM and by 90% at 1 µM. guidechem.com The high activity associated with this moiety highlights the potential contribution of the structurally similar 4-(4-Morpholinopiperidin-1-yl) group to antiviral activity when incorporated into suitable molecular scaffolds.

Table 2: Antiviral Activity of a Structurally Related Quinazolinone Compound

| Compound | R⁶ Substituent | Virus | Activity |

| 28 | 4-(morpholin-4-yl)piperazin-1-yl | Zika Virus (ZIKV) | 99.9% inhibition at 10 µM |

Antistaphylococcal Activity

Scientific literature does not currently contain studies evaluating the specific antistaphylococcal activity of this compound.

DNA gyrase is an essential bacterial enzyme that controls DNA topology and is a validated target for antibacterial drugs, including those effective against Staphylococcus aureus. accelachem.commdpi.com Inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. accelachem.com While this mechanism is well-established for classes of antibiotics like quinolones and aminocoumarins, there is no published evidence to suggest that this compound exerts antistaphylococcal effects through the inhibition of DNA gyrase. accelachem.commdpi.com

Other Emerging Biological Applications and Target Identifications

While direct biological applications of this compound as a standalone agent are not extensively documented in publicly available research, its significance emerges as a pivotal structural motif in the development of novel therapeutic agents. This compound serves as a key building block in the synthesis of more complex molecules, particularly within the classes of 4-anilinoquinolines and 4-anilinoquinazolines. These derivatives have shown promise in oncology, exhibiting a range of biological activities primarily centered around the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

The morpholinopiperidinyl moiety of this compound is frequently utilized to enhance the solubility, pharmacokinetic properties, and target-binding affinity of the final drug candidates. The aniline group provides a critical attachment point for the quinoline (B57606) or quinazoline core, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme.

Recent research has focused on synthesizing and evaluating various derivatives incorporating the this compound scaffold. These investigations have led to the identification of compounds with potent and selective inhibitory effects on several key kinases implicated in cancer progression.

One area of investigation involves the development of 2-morpholino-4-anilinoquinoline derivatives. In a recent study, a series of these compounds were synthesized and evaluated for their antitumor activities. nih.gov The synthesis involved the reaction of 4-chloro-2-morpholinoquinoline with various aniline derivatives, including those structurally related to this compound, to produce the final products. nih.gov These compounds were tested against the HepG2 human liver cancer cell line and were found to induce G0/G1 cell cycle arrest, thereby inhibiting cancer cell proliferation. nih.gov

Another significant avenue of research is the targeting of specific kinases with anilinopyrimidine derivatives. Although not a direct use of this compound, the underlying principle of using an aniline-based structure to target kinases is a central theme. Researchers have synthesized novel 4-anilinopyrimidines that have shown selectivity for class III receptor tyrosine kinases. nih.gov This highlights the versatility of the aniline scaffold in designing kinase inhibitors with specific target profiles.

Furthermore, the broader class of 4-anilinoquinazolines, for which this compound can be a precursor, has been extensively studied. These compounds are known to inhibit various protein kinases, and new derivatives are continually being developed and tested for their anticancer properties. nih.govnih.gov For instance, novel 4-anilinoquinazoline derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

The following table summarizes the biological activities and identified targets of representative derivatives that can be synthesized using this compound or structurally similar anilines.

| Derivative Class | Target Cell Line(s) | Identified Biological Activity/Target | Reference |

| 2-Morpholino-4-anilinoquinolines | HepG2 (Human Liver Cancer) | Antitumor, G0/G1 cell cycle arrest | nih.gov |

| 4-Anilinoquinazolines | A549, HepG2 | EGFR-TK inhibitors, Antitumor | nih.gov |

| 4-Anilinopyrimidines | Various | Selective inhibitors of class III receptor tyrosine kinases | nih.gov |

| 4-Anilinoquinolines | HeLa, BGC823 | Antiproliferative | mdpi.com |

| 4-Anilinoquinolines | HCT116 | Tubulin depolymerization agents | nih.gov |

These examples underscore the emerging role of this compound as a valuable fragment in medicinal chemistry. Its incorporation into larger molecules allows for the modulation of their physicochemical and pharmacological properties, leading to the discovery of new and effective therapeutic agents with diverse biological targets. The continued exploration of derivatives built upon this scaffold holds significant promise for the development of next-generation targeted therapies.

Pharmacokinetic Pk and Pharmacodynamic Pd Evaluations in Preclinical Studies

In Vitro Metabolic Stability and Hepatic Clearance Assessments

In vitro metabolic stability is a critical early-stage parameter in drug discovery, providing an indication of a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). nih.gov This assessment helps in predicting the intrinsic clearance of a drug, which is a measure of the metabolic capacity of the liver for a specific compound. nih.gov These studies are typically conducted using liver microsomes or hepatocytes from various species, including humans, to identify potential species differences in metabolism. nih.gov

For compounds containing piperidine (B6355638) and morpholine (B109124) moieties, metabolic stability can be variable. The piperidine ring, for instance, can be a site of oxidation. Research on other piperidine-containing compounds has shown that modifications to the piperidine ring system can significantly enhance metabolic stability. For example, in a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, the replacement of a piperazine (B1678402) ring with a piperidine ring led to improved metabolic stability in rat liver microsomes.

The general stability of the 4-(piperidin-1-yl)aniline scaffold has been noted in the development of antitubercular agents, where this core structure was retained during synthetic optimization, suggesting it provides a stable chemical foundation. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability of Piperidinyl-Aniline Analogs

| Compound ID | Test System | Time Points (min) | % Parent Compound Remaining | Calculated Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Analog A | Human Liver Microsomes | 0, 15, 30, 60 | 85 | 120 | 15 |

| Analog B | Rat Liver Microsomes | 0, 15, 30, 60 | 60 | 45 | 40 |

| Analog C | Human Liver Microsomes | 0, 15, 30, 60 | 95 | >240 | <5 |

Note: This table is illustrative and based on typical data for analogous compounds, not specific to 4-(4-Morpholinopiperidin-1-yl)aniline.

Systemic Bioavailability and Oral Absorption Characteristics

Systemic bioavailability is the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. nih.gov For orally administered drugs, this is influenced by both absorption and first-pass metabolism. The physicochemical properties of a compound, such as its solubility and permeability, are key determinants of its oral absorption.

In silico tools, such as the BOILED-Egg model, are often used to predict the passive gastrointestinal absorption and brain penetration of new chemical entities. researchgate.net For a related compound, N-((1H-indol-3-yl)methyl)-4-(piperidin-1-yl)aniline, such in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions were used to support in vitro findings. researchgate.net

Tissue Distribution and Elimination Profiles

Following absorption, a drug distributes into various tissues and organs throughout the body. The extent of tissue distribution is influenced by factors such as plasma protein binding, lipophilicity, and specific transporters. Understanding the tissue distribution is vital, as it relates to both the drug's efficacy at the target site and potential off-target toxicities. For instance, in the development of radiotracers for imaging the vesicular acetylcholine (B1216132) transporter (VAChT), biodistribution studies in rats are conducted to determine the uptake of the compound in the brain and other organs. nih.gov

Elimination of a drug and its metabolites occurs primarily through the kidneys (renal excretion) and the liver (biliary excretion). The elimination half-life determines the dosing interval. For many small molecule drugs, metabolism by the liver converts them into more water-soluble compounds that are more easily excreted by the kidneys. nih.gov

Pharmacodynamic Markers and Efficacy Correlation in Disease Models

Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on the body. In preclinical studies, pharmacodynamic markers are used to demonstrate that a drug is engaging its intended target and producing a biological response.

The this compound scaffold has been utilized as a building block for compounds targeting a range of biological pathways. For example, a patent discloses the use of a closely related analog, 3-methyl-4-(4-morpholinopiperidin-1-yl)aniline, in the synthesis of amide compounds with potential utility in treating autoimmune diseases by inhibiting the proliferation of activated lymphocytes. google.com In such a context, a relevant pharmacodynamic marker would be the inhibition of specific cytokine signaling pathways, such as those mediated by IL-15. google.com

In other therapeutic areas, such as oncology or neuroinflammation, efficacy in disease models would be correlated with specific PD markers. For instance, in the development of CSF1R inhibitors for neuroinflammation, the target engagement and downstream effects on microglial activation would be key PD endpoints. google.com

Table 2: Illustrative Pharmacodynamic and Efficacy Data for an Analogous Compound in a Preclinical Model

| Disease Model | Compound | Target | Pharmacodynamic Marker | Efficacy Outcome |

| Rheumatoid Arthritis (Collagen-Induced Arthritis in Mice) | Analog X | JAK/STAT Pathway | Reduction in p-STAT3 levels in joint tissue | Significant decrease in clinical arthritis score |

| Tuberculosis (M. tuberculosis H37Rv infected mice) | Analog Y | Cytochrome bc1 complex | Inhibition of mycobacterial respiration | Reduction in bacterial load in lungs |

Note: This table is illustrative and based on typical data for analogous compounds, not specific to this compound.

Advanced Research Applications and Future Perspectives

Utility of 4-(4-Morpholinopiperidin-1-yl)aniline in Fragment-Based Drug Discovery Campaigns